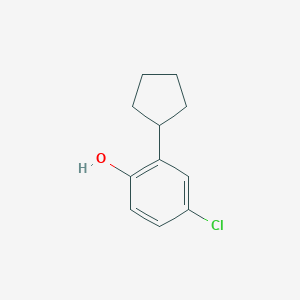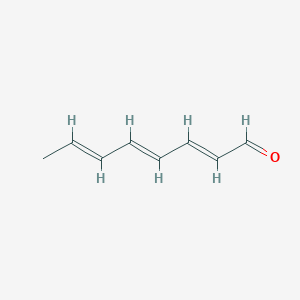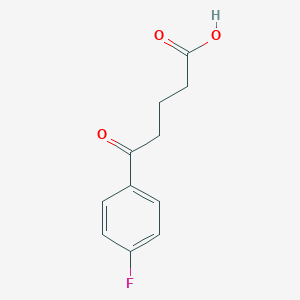
4-(4-氟苯甲酰)丁酸
概述
描述
4-(4-Fluorobenzoyl)butyric acid, also known as 4-FBA, is an organic compound that is used in a variety of scientific research applications. It is a carboxylic acid with a molecular formula of C8H5FO2. 4-FBA is a fluorinated derivative of benzoic acid, which is a naturally occurring compound found in some plants and fruits. 4-FBA has a wide range of applications in scientific research, such as synthesis, biochemistry, and pharmacology. In this article, we will explore the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 4-FBA.
科学研究应用
医药合成
4-(4-氟苯甲酰)丁酸: 是合成依泽替米贝的关键中间体,依泽替米贝是一种用于治疗高胆固醇血症和原发性高胆固醇血症的药物 . 它通过抑制肠道对胆固醇的吸收来降低血浆胆固醇水平。
农用化学品
在农用化学品领域,该化合物被用来生产杀虫剂、除草剂和杀菌剂 . 它在开发保护作物免受各种害虫和疾病侵害的物质方面发挥着至关重要的作用,从而支持农业生产力。
材料科学
4-(4-氟苯甲酰)丁酸: 有助于开发新材料,特别是在聚合物和塑料的合成中 . 它的特性被用来提高各种行业使用的材料的耐久性和功能性。
生物化学研究
研究人员使用该化合物来研究生化途径和过程。 它作为模型化合物来理解氟化分子与生物系统的相互作用 .
环境科学
该化合物在环境科学中的作用包括研究其降解及其对生态系统的影响。 它有助于理解合成化合物在环境中的行为及其潜在影响 .
分析化学
在分析化学中,4-(4-氟苯甲酰)丁酸被用作各种色谱和光谱方法的标准或参考化合物。 这有助于对化学物质进行准确的测量和分析 .
化学工程
这种酸参与工艺优化和开发新的化学合成路线。 它用于连续流动微反应器,这代表着化学制造效率的重大进步 .
前沿研究
正在进行的研究探索4-(4-氟苯甲酰)丁酸在纳米技术和药物递送系统等先进领域的应用。 其独特的结构可能导致创建更有效和靶向疗法的突破 .
作用机制
Target of Action
4-(4-Fluorobenzoyl)butyric Acid, also known as FBA, is a carboxylic acid It’s known that carboxylic acids can interact with various biological targets, including enzymes and receptors, influencing their function .
Mode of Action
It’s known that this compound is used in the synthesis of various organic compounds . It’s also a key raw material for the synthesis of the anti-hyperlipoproteinemic drug ezetimibe .
Biochemical Pathways
As a key raw material in the synthesis of ezetimibe, it may indirectly influence the lipid metabolism pathway, given that ezetimibe is used to lower cholesterol levels .
Pharmacokinetics
As a carboxylic acid, its bioavailability could be influenced by factors such as its pka value, solubility, and the presence of transporters in the body .
Result of Action
As a precursor in the synthesis of ezetimibe, it contributes to the overall therapeutic effect of lowering cholesterol levels .
Action Environment
The action of 4-(4-Fluorobenzoyl)butyric Acid can be influenced by various environmental factors. For instance, its stability can be affected by temperature, as it’s recommended to be stored in a cool, dry place . Additionally, its efficacy could be influenced by the pH of the environment, given its nature as a carboxylic acid .
安全和危害
4-(4-Fluorobenzoyl)butyric Acid causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
生化分析
Biochemical Properties
It is known that this compound is used in the synthesis of various organic compounds
Molecular Mechanism
It is known to exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
属性
IUPAC Name |
5-(4-fluorophenyl)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c12-9-6-4-8(5-7-9)10(13)2-1-3-11(14)15/h4-7H,1-3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQROUOOMAMCQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351048 | |
| Record name | 4-(4-Fluorobenzoyl)butyric Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
149437-76-3 | |
| Record name | 4-Fluoro-δ-oxobenzenepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149437-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Fluorobenzoyl)butyric Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-δ-oxobenzenepentanoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9WD9HE8J3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

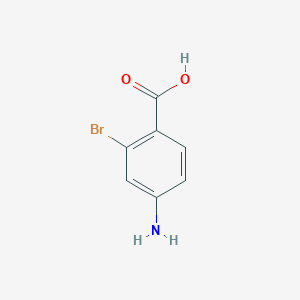
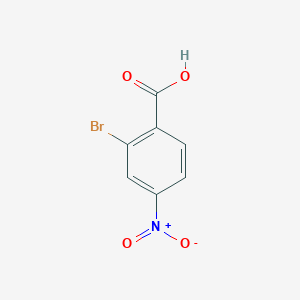
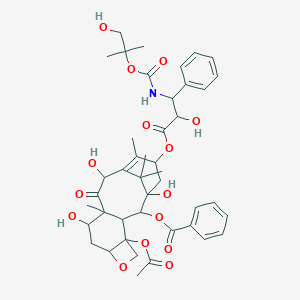

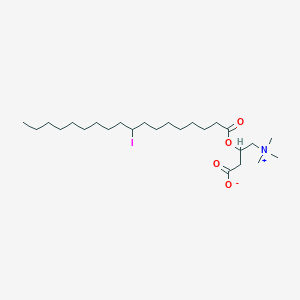
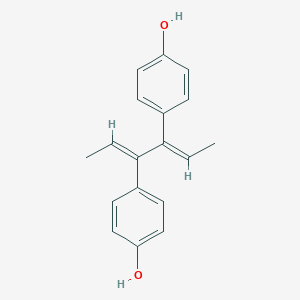

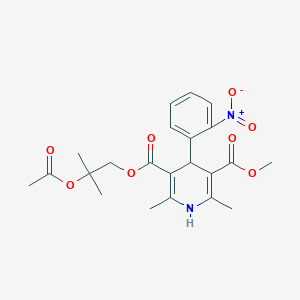
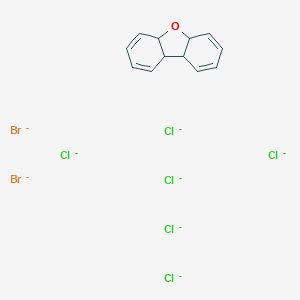

![[4,5-Diacetyloxy-6-[3,4-diacetyloxy-2,5-bis(trityloxymethyl)oxolan-2-yl]oxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B18980.png)

